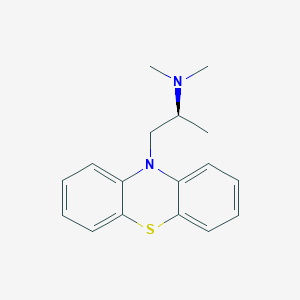

(S)-Promethazine

説明

Structure

3D Structure

特性

CAS番号 |

92998-17-9 |

|---|---|

分子式 |

C17H20N2S |

分子量 |

284.4 g/mol |

IUPAC名 |

(2S)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m0/s1 |

InChIキー |

PWWVAXIEGOYWEE-ZDUSSCGKSA-N |

異性体SMILES |

C[C@@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |

正規SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |

製品の起源 |

United States |

Stereochemical Characterization and Elucidation of S Promethazine

Chiral Center Configuration of Promethazine (B1679618) and its (S)-Enantiomer

Promethazine possesses a single stereogenic center, also known as a chiral center, located at the carbon atom in the N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine side chain. libretexts.orgresearchgate.net Specifically, it is the second carbon of the propyl chain, to which the dimethylamino group is attached, that is asymmetric. This asymmetry gives rise to two stereoisomers, or enantiomers: (S)-Promethazine and (R)-Promethazine. researchgate.net These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities.

The IUPAC name for promethazine is N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine. libretexts.org The designation of (S) and (R) is based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the four different substituents attached to the chiral carbon. The spatial arrangement of these substituents determines the absolute configuration of the enantiomer.

Absolute Configuration Determination Methodologies

The absolute configuration of promethazine enantiomers has been determined and confirmed through various analytical techniques. These methods are essential for distinguishing between the (S) and (R) forms and for ensuring the enantiomeric purity of samples.

Spectroscopic Approaches for Chiral Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can be used to characterize the enantiomers of promethazine. While the IR and Raman spectra of the individual enantiomers are identical, theoretical calculations of their vibrational modes can support the identification of the cationic species of both forms in the solid phase. nih.gov A 2019 study performed density functional theory (DFT) calculations (B3LYP/6-31G*) to predict the vibrational frequencies for the free base, cationic, and hydrochloride species of both S(-) and R(+) promethazine. nih.gov These theoretical predictions were found to be in reasonable concordance with experimental spectra, aiding in the complete assignment of the normal vibrational modes. nih.govnih.gov

| Spectroscopic Data Source | Predicted Normal Modes (Free Base) | Predicted Normal Modes (Cationic) | Predicted Normal Modes (Hydrochloride) |

| Benavides, et al. (2019) nih.gov | 114 | 117 | 120 |

X-ray Diffraction Analysis of Enantiopure Promethazine Forms

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including their absolute stereochemistry. While X-ray diffraction studies on promethazine hydrochloride itself have revealed disordered structures corresponding to polymorphic forms of the racemate, the technique has been successfully applied to confirm the absolute configuration of a key chiral intermediate in the chemoenzymatic synthesis of promethazine enantiomers. nih.govnih.gov

In a 2014 study, the absolute configuration of the enantiopure alcohol, (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol, a precursor to this compound, was unambiguously confirmed by X-ray diffraction analysis. nih.gov This confirmation was crucial as it validated the stereochemical assignment obtained by other methods, such as Mosher's methodology, and ensured the correct stereochemistry of the final promethazine enantiomer. nih.gov

| Compound | Method | Result | Reference |

| (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol | X-ray Diffraction | Unambiguous confirmation of the (S) absolute configuration | nih.gov |

Mosher's Methodology for Stereochemical Assignment

Mosher's methodology is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols and amines. nih.govspringernature.com This method involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differences in the ¹H NMR chemical shifts (Δδ S-R) of the protons near the chiral center in the two diastereomers are then analyzed to deduce the absolute configuration. nih.gov

A modified Mosher's methodology was employed to assign the absolute configuration of the resolved enantiopure alcohol intermediate, (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol. nih.gov By analyzing the ΔδRS values of the MPA (α-methoxyphenylacetic acid) esters, the chirality of the asymmetric carbon was established. nih.gov

| Substituent Protons | ΔδRS (ppm) | Inferred Configuration |

| Protons on one side of the MPA plane | Positive | (S) |

| Protons on the other side of the MPA plane | Negative | (S) |

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. dtu.dk Enantiomers produce mirror-image ECD spectra, making it a valuable tool for determining absolute configuration. dtu.dk

The absolute configurations of (R,S)-Promethazine and its main metabolites have been determined using ECD. nih.gov By combining ECD results with an optical rotation detector, the elution order of the enantiomers from a chiral chromatography column can be established. nih.gov A study utilizing a chiral AGP column and a circular dichroism detector at 250 nm showed distinct chromatographic profiles for the promethazine enantiomers, with one enantiomer exhibiting a positive CD signal and the other a negative signal, confirming their enantiomeric relationship. researchgate.net Theoretical calculations have also shown good agreement with experimental ECD spectra for promethazine enantiomers. nih.gov

| Technique | Observation | Conclusion |

| HPLC with CD Detection | Enantiomers show oppositely signed peaks | Confirms enantiomeric relationship and allows for determination of elution order |

| Theoretical ECD Calculations | Good concordance with experimental spectra | Supports the assignment of absolute configuration |

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of this compound has been investigated through theoretical calculations, providing insights into its three-dimensional structure.

A study by Benavides et al. utilized DFT (B3LYP/6-31G*) calculations to evaluate the structural and vibrational properties of the free base, cationic, and hydrochloride species of both S(-) and R(+) enantiomers in the gas phase and in aqueous solution. nih.gov The initial structures for these calculations were derived from experimentally determined polymorphic forms of promethazine hydrochloride obtained through X-ray diffraction. nih.gov

The calculations revealed slight differences in the dihedral angles between the S(-) and R(+) forms. nih.gov For the three species of the S(-) enantiomer, the calculated differences in dihedral angles were found to be in the range of 176.1–137.9°. nih.gov The root-mean-square deviation (RMSD) values were used to compare the calculated geometries with the experimental data, showing good correlations for bond lengths in the S(-) species. nih.gov

| Parameter | S(-) Enantiomer Species | R(+) Enantiomer Species |

| Dihedral Angle Differences | 176.1–137.9° | Better correlation for bond and dihedral angles than S(-) forms |

| RMSD for Bond Lengths | 0.020–0.012 Å | - |

Theoretical and Computational Conformation Studies

Theoretical and computational methods provide valuable insights into the conformational landscape of molecules, offering a detailed view of their structural and electronic properties. For this compound, Density Functional Theory (DFT) calculations have been employed to investigate its properties in both the gas phase and in an aqueous solution, simulating the physiological environment.

One comprehensive study utilized the B3LYP/6-31G* level of theory to evaluate the structural and vibrational properties of the free base, cationic, and hydrochloride species of this compound. nih.gov The initial molecular structure for these calculations was derived from experimental X-ray diffraction data of promethazine hydrochloride's polymorphic form 1. nih.gov

The calculations revealed that in the gas phase, the total energy, dipole moment, and molecular volume are key descriptors of the molecule's stability and polarity. In an aqueous environment, simulated using the polarized continuum model (PCM), these properties are altered due to solvent interactions. nih.gov For the free base and hydrochloride forms of this compound, the dipole moment and volume were observed to increase in the aqueous solution compared to the gas phase, a predictable outcome of hydration. nih.gov Conversely, the cationic form of this compound exhibited a decrease in both total energy and volume in the simulated aqueous environment. nih.gov

The stability of the phenothiazine (B1677639) ring system, a core component of this compound's structure, is influenced by noncovalent intermolecular interactions, particularly π-π stacking. adatbank.roacs.orgacs.org The characteristic bent "butterfly" structure of the phenothiazine molecule, with an angle of approximately 135° between the benzene (B151609) rings, plays a significant role in these interactions. acs.org Quantum chemical calculations on various phenothiazine derivatives have highlighted the importance of dispersion-type electron correlation effects in their conformational stability. adatbank.roacs.org

The reactivity and physicochemical properties of phenothiazine derivatives, including this compound, can be further elucidated using DFT-based descriptors. These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between them, electronic chemical potential, chemical hardness, nucleophilicity, and electrophilicity. researchgate.net These quantum chemical properties are instrumental in predicting the behavior of these molecules in biological systems. researchgate.net

Table 1: Calculated Properties of this compound Species in Gas Phase and Aqueous Solution nih.gov

| Species | Medium | Total Energy (Hartree) | Corrected Total Energy (Hartree) | Dipole Moment (Debye) | Volume (ų) |

|---|---|---|---|---|---|

| Free Base | Gas Phase | -1128.98 | -1128.53 | 2.03 | 329.35 |

| Aqueous Solution | -1128.99 | -1128.54 | 3.32 | 340.54 | |

| Cationic | Gas Phase | -1129.28 | -1128.84 | 14.50 | 338.56 |

| Aqueous Solution | -1129.38 | -1128.93 | 19.34 | 337.89 | |

| Hydrochloride | Gas Phase | -1589.47 | -1589.02 | 8.86 | 358.34 |

| Aqueous Solution | -1589.57 | -1589.12 | 14.58 | 362.47 |

Note: The corrected total energy includes the zero-point vibrational energy (ZPVE).

Solution-Phase Conformation Studies

The conformation of this compound in solution is of significant interest as it closely mimics the state in which the molecule interacts with biological targets. The behavior of the N,N-dimethylaminoethyl side chain is particularly important, as its flexibility allows for various orientations relative to the phenothiazine ring system. It has been suggested that the >N–CH₃ group can undergo rapid N-methyl inversion in a solution environment. nih.gov

Spectroscopic techniques are powerful tools for probing molecular conformation in solution. Theoretical calculations have been used to predict the infrared (IR), Raman, UV-Vis, and Electronic Circular Dichroism (ECD) spectra of this compound, which show reasonable agreement with experimental findings. nih.gov This concordance between theoretical predictions and experimental data lends confidence to the computational models of the molecule's solution-phase behavior.

The solvation of this compound in an aqueous medium has been computationally studied to understand the energetic changes that occur when the molecule transitions from the gas phase to a solution. The solvation energy, which is the difference between the total energies in the aqueous solution and the gas phase, provides a measure of the molecule's interaction with the solvent. nih.gov For the different species of this compound, the cationic form generally exhibits more negative solvation energies, indicating a stronger interaction with the polar water molecules. nih.gov

Table 2: Solvation Energies of this compound Species nih.gov

| Species | Uncorrected Solvation Energy (kJ/mol) | Corrected Solvation Energy (kJ/mol) | Total Non-Electrostatic Terms (kJ/mol) |

|---|---|---|---|

| Free Base | -36.48 | -36.48 | 34.23 |

| Cationic | -255.85 | -255.85 | 31.97 |

| Hydrochloride | -262.60 | -262.60 | 35.06 |

Note: The corrected solvation energy is adjusted for the zero-point vibrational energy (ZPVE). The total non-electrostatic terms include contributions from cavitation, dispersion, and repulsion energies.

Synthetic Methodologies for Enantiopure S Promethazine

Chemoenzymatic Stereodivergent Synthesis Routes

A highly effective approach for producing both enantiomers of promethazine (B1679618) involves a chemoenzymatic route that combines the high selectivity of enzymes with traditional chemical transformations. beilstein-journals.orgnih.gov This strategy hinges on the creation of a key chiral intermediate, which can then be stereodivergently converted to either the (S) or (R) final product. beilstein-journals.org

Lipase-Mediated Kinetic Resolution Protocols

The core of the chemoenzymatic method is the kinetic resolution of a racemic alcohol precursor, (±)-1-(10H-phenothiazin-10-yl)propan-2-ol. beilstein-journals.orgresearchgate.net This resolution is achieved through lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for their separation. beilstein-journals.org

Researchers have investigated various lipases to optimize this process, with Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus) proving to be ideal biocatalysts. nih.govresearchgate.net These enzymes facilitate the preparation of highly enantioenriched phenothiazine (B1677639) alcohols, achieving enantiomeric excess (ee) values greater than 99%. nih.gov The enantioselectivity of the process, represented by the enantiomeric ratio (E), has been shown to be exceptionally high, reaching values up to 844. beilstein-journals.orgnih.govresearchgate.net The reaction typically uses an acyl donor, such as vinyl acetate, in an organic solvent like methyl tert-butyl ether (MTBE). researchgate.net

The screening of different lipases under controlled conditions has been crucial for identifying the most effective biocatalyst for this transformation.

| Lipase Catalyst | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Ratio (E) | Ref |

| Novozym 435 | Vinyl Acetate | MTBE | ~48 | 149-180 | researchgate.net |

| Lipozyme TL IM | Vinyl Acetate | MTBE | ~49 | up to 790 | beilstein-journals.org |

Chiral Building Block Derivatization for (S)-Promethazine Synthesis

Following the lipase-mediated kinetic resolution, the separated, enantioenriched (S)-1-(10H-phenothiazin-10-yl)propan-2-ol serves as the chiral building block for the synthesis of this compound. beilstein-journals.orgnih.gov The synthesis proceeds through a straightforward, four-step chemoenzymatic route. beilstein-journals.orgnih.gov

The key steps involve:

Activation of the Hydroxyl Group : The chiral alcohol is first transformed into a better leaving group. This is typically achieved by converting it into a bromide derivative using a reagent like phosphorus tribromide (PBr₃). beilstein-journals.orgnih.gov

Nucleophilic Substitution : The resulting bromo derivative undergoes a nucleophilic substitution reaction with dimethylamine (B145610) (Me₂NH) to introduce the final side chain of the promethazine molecule. beilstein-journals.orgnih.gov

A notable feature of this synthesis is its stereodivergent nature, which is controlled by the choice of solvent during the amination step. beilstein-journals.orgnih.gov

When the reaction is conducted in methanol , it proceeds with a net retention of configuration, yielding the this compound from the (S)-alcohol precursor. beilstein-journals.orgresearchgate.net

Conversely, using toluene as the solvent leads to a product of single inversion, which would produce (R)-promethazine from the same (S)-alcohol precursor. beilstein-journals.orgresearchgate.net

This solvent-dependent control allows for the selective synthesis of either the (R) or (S) stereoisomer from the same resolved intermediate, providing a modular and efficient pathway to the desired enantiopure drug. beilstein-journals.orgnih.gov The final this compound product can be obtained with an enantiomeric excess in the range of 84–98%. nih.gov

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis involves the creation of a chiral molecule from an achiral precursor through a process that favors the formation of one enantiomer over the other. youtube.comnih.gov This is often accomplished using chiral catalysts, auxiliaries, or reagents. youtube.com While chemoenzymatic resolution of a racemic precursor is a well-documented path to enantiopure promethazine, direct asymmetric synthesis routes starting from achiral phenothiazine derivatives are less extensively reported in the scientific literature. beilstein-journals.orgnih.gov The development of such methods remains a challenging task for organic chemists, with the focus to date having been primarily on resolution-based techniques. beilstein-journals.org

Enantioresolution Techniques for Promethazine Racemates

When promethazine is synthesized as a racemic mixture, techniques are required to separate the (S) and (R) enantiomers. High-performance liquid chromatography (HPLC) is a primary method for both analytical determination of enantiomeric purity and preparative-scale separation. researchgate.netnih.gov

Chromatographic Enantioseparation using Chiral Stationary Phases

Direct enantioseparation of promethazine is effectively achieved using HPLC with chiral stationary phases (CSPs). beilstein-journals.orgresearchgate.net CSPs create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov

Several types of CSPs have been successfully employed for the resolution of promethazine enantiomers:

Polysaccharide-based CSPs : These are among the most widely used CSPs. Columns with phases like amylose (B160209) tris-3,5-dimethylphenylcarbamate have been used for the milligram-scale enantioseparation of promethazine and its metabolites. nih.gov The Lux® 3 µm i-Amylose-3 column has also been used to evaluate enantiomeric purity, achieving values between 94.4% and 99.7%. nih.gov A Chiralcel OD-H column was used to monitor the progress of enzymatic kinetic resolution processes. beilstein-journals.org

Protein-based CSPs : These utilize the natural chirality of proteins to achieve separation. nih.gov

Macrocyclic Antibiotic-based CSPs : Chiral selectors like vancomycin (B549263) have been proposed for the enantioresolution of promethazine. nih.gov

Pirkle-type CSPs : Columns such as (R)-naphthylethylurea have been investigated for their ability to separate promethazine enantiomers. researchgate.net

The choice of mobile phase and other chromatographic conditions, such as temperature and flow rate, are optimized to achieve baseline separation. researchgate.net

| Chiral Stationary Phase (CSP) | Column Type | Application | Ref |

| Amylose tris-3,5-dimethylphenylcarbamate | Polysaccharide-based | Semi-preparative enantioseparation | nih.gov |

| Lux® 3 µm i-Amylose-3 | Polysaccharide-based | Analytical purity determination | nih.gov |

| Chiralcel OD-H | Polysaccharide-based | Analytical monitoring of reactions | beilstein-journals.org |

| (R)-naphthylethylurea | Pirkle-type | Analytical enantioseparation | researchgate.net |

Chiral Solvating Agent Applications in Enantiomeric Purity Determination

An alternative to chromatographic methods for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent (CSA). researchgate.net This technique relies on the principle that when a racemic mixture is dissolved in a solution containing a chiral agent, transient diastereomeric complexes are formed. researchgate.nettamu.edu These complexes have distinct chemical environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum. tamu.edu

For promethazine, (S)-(-)-1,1'-bi-2-naphthol ((S)-(-)-BINOL) has been demonstrated to be an effective CSA. researchgate.net The interaction between BINOL and the promethazine enantiomers results in separate, distinguishable signals in the ¹H NMR spectrum. The relative integration of these signals allows for the precise calculation of the enantiomeric excess of the sample. This NMR-based method provides results that closely match those obtained from chiral HPLC analysis, offering a valuable alternative for purity assessment. researchgate.net

Diastereomeric Salt Formation for Chiral Resolution

The synthesis of enantiopure this compound can be achieved through the classical chemical method of chiral resolution, which involves the separation of a racemic mixture into its individual enantiomers. One of the most established techniques for this purpose is diastereomeric salt formation. This method leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct physical characteristics, including solubility, which can be exploited for separation. pharmtech.comlibretexts.org

The process begins with a racemic mixture of (R)- and this compound. Promethazine, being a tertiary amine, can readily react with a chiral acid to form a salt. When a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid, is introduced to the racemic promethazine solution, two diastereomeric salts are formed. wikipedia.org The reaction can be represented as follows:

(R)-Promethazine + (R)-Chiral Acid → (R,R)-Diastereomeric Salt

this compound + (R)-Chiral Acid → (S,R)-Diastereomeric Salt

These resulting diastereomeric salts, (R,R)- and (S,R)-, are not mirror images of each other and therefore have different physical properties, most importantly, different solubilities in a given solvent. pharmtech.com This difference in solubility allows for their separation by fractional crystallization.

The selection of an appropriate chiral resolving agent and a suitable solvent system is critical for the successful separation of the diastereomers. Common resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid and di-p-toluoyltartaric acid, as well as mandelic acid and camphorsulfonic acid. nih.govonyxipca.comlibretexts.org The ideal solvent or solvent mixture is one in which the difference in solubility between the two diastereomeric salts is maximized.

Through a carefully controlled crystallization process, one of the diastereomeric salts will precipitate out of the solution while the other remains dissolved. ntnu.no The less soluble diastereomer is isolated by filtration. To obtain the desired enantiopure promethazine, the separated diastereomeric salt is then treated with a base to neutralize the chiral acid, thereby liberating the free amine. The chiral resolving agent can often be recovered and reused.

For the specific isolation of this compound, the process would be tailored to crystallize the (S,R)- or (S,S)-diastereomeric salt, depending on the chirality of the resolving agent used. The subsequent neutralization of this isolated salt would then yield the enantiomerically pure this compound.

The efficiency of the resolution is determined by factors such as the choice of resolving agent and solvent, the temperature of crystallization, and the rate of cooling. The enantiomeric excess (ee) of the final product is a measure of its purity and is typically determined using chiral high-performance liquid chromatography (HPLC). researchgate.net

Below is a hypothetical data table illustrating the potential outcomes of a diastereomeric salt resolution for racemic promethazine using a selection of common chiral resolving agents. The values presented are for illustrative purposes to demonstrate the principles of this technique.

Pharmacological Investigations of S Promethazine at a Molecular Level Excluding Clinical Studies

Receptor Binding Kinetics and Affinity of Promethazine (B1679618)

Promethazine exhibits affinity for several key receptor systems, acting predominantly as an antagonist or modulator. The following subsections detail its interactions with specific receptor types.

Promethazine is a potent antagonist of the histamine (B1213489) H1 receptor, which is central to its antihistaminic effects. Studies have quantified its binding affinity to this receptor.

| Receptor Target | Species | Affinity Metric | Value (nM) | Reference(s) |

| Histamine H1 receptor | Human | Ki | 0.33 | guidetopharmacology.org |

| Histamine H1 receptor | Human | IC50 | 5.4 | guidetopharmacology.org |

| Histamine H1 receptor | Human | IC50 | 2.87 | guidetopharmacology.org |

| Histamine H1 receptor | Rat | Ki | 1 | guidetopharmacology.org |

| Histamine H1 receptor | N/A | Ki | 1.4 | wikipedia.org |

| Histamine H1 receptor | N/A | Ki | 2.6 | thomassci.com |

Promethazine acts as a strong H1 receptor antagonist wikipedia.org. Kinetic analyses suggest that first-generation antihistamines like promethazine have specific binding properties at H1 receptors nih.gov.

Promethazine also demonstrates moderate affinity for muscarinic acetylcholine (B1216132) receptors, classifying it as an anticholinergic agent wikipedia.orgdrugbank.com. This antagonism contributes to some of its side effects and potential therapeutic applications.

| Receptor Target | Species | Affinity Metric | Value (nM) | Reference(s) |

| Muscarinic Acetylcholine Receptor | N/A | Ki | 22 | thomassci.com |

| Muscarinic Acetylcholine Receptor | N/A | Ki | 22 ± 2 | researchgate.net |

Studies indicate that promethazine's muscarinic receptor blocking potency is significant, with oxomemazine (B1678065) being approximately 30 times less potent koreascience.kr.

Promethazine interacts with dopamine (B1211576) D2 receptors, exhibiting weak to moderate affinity and acting as an antagonist wikipedia.orgdrugbank.comnih.gov. Its dopaminergic action is notably less pronounced compared to antipsychotic phenothiazines like chlorpromazine (B137089) fda.govdrugs.com.

| Receptor Target | Species | Affinity Metric | Value (nM) | Reference(s) |

| Dopamine D2L receptor | Human | Ki | 260 | guidetopharmacology.org |

| Dopamine D2L receptor | Human | IC50 | 779 | guidetopharmacology.org |

The drug also shows weak to moderate affinity for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes, where it functions as an antagonist wikipedia.orgmedchemexpress.com.

| Receptor Target | Species | Affinity Metric | Value (nM) | Reference(s) |

| Serotonin 5-HT2A receptor | Human | Ki | 19 | guidetopharmacology.org |

While specific quantitative data for promethazine's affinity at 5-HT2C receptors was not found in the provided snippets, its interaction with this receptor has been noted wikipedia.orgmedchemexpress.com.

Promethazine demonstrates significant activity at N-methyl-D-aspartate (NMDA) receptors, acting as a strong, non-competitive, and selective antagonist wikipedia.orgdrugbank.comnih.gov. Electrophysiological studies indicate that promethazine selectively inhibits NMDA-induced membrane currents in a reversible and concentration-dependent manner, with a half-maximal inhibitory effect observed around 20 μM nih.govresearchgate.net. This antagonism is suggested to contribute to its sedative and potential analgesic effects wikipedia.orgnih.govresearchgate.net.

| Receptor Target | Species | Interaction Type | Metric | Value | Reference(s) |

| NMDA receptor | N/A | Antagonist | EC50 | ~20 μM | wikipedia.orgnih.gov |

| NMDA receptor | N/A | Antagonist | EC50 | ~20 μM | researchgate.net |

| NMDA receptor | N/A | Antagonist | IC50 | ~20 μM | nih.gov |

Voltage-Gated Sodium Channel Interaction

Promethazine, a phenothiazine (B1677639) derivative, has been identified as a compound that interacts with voltage-dependent ion channels. Research indicates that promethazine can affect sodium channels, alongside calcium and potassium channels nih.gov. This interaction with voltage-gated sodium channels suggests a potential molecular mechanism through which promethazine might exert some of its cellular effects, influencing neuronal excitability or other cellular processes dependent on ion flux.

In Vitro Cellular and Biochemical Effects of Promethazine

Promethazine exhibits a range of effects on cellular processes and structures when studied in vitro. These effects span cytotoxicity, morphological changes, mitochondrial function, membrane integrity, and the inhibition of efflux pumps, with some studies beginning to elucidate enantioselective differences.

Antiparasitic Activity in Preclinical Models

Promethazine has demonstrated significant antiparasitic potential across several parasitic infections in preclinical studies. Its mechanism of action in these contexts often involves disrupting parasite motility, viability, and cellular integrity.

Activity Against Schistosoma mansoni

Promethazine has shown notable efficacy against Schistosoma mansoni, the causative agent of schistosomiasis, a neglected tropical disease affecting millions worldwide mdpi.comasm.orgnih.gov.

In Vitro Activity: Ex vivo assays have revealed that promethazine directly impacts adult Schistosoma mansoni parasites. It has been observed to affect parasite motility and viability, and to induce severe tegumental damage mdpi.comasm.orgnih.govresearchgate.netresearchgate.netarxiv.org. The 50% lethal concentration (LC50) of promethazine against adult schistosomes has been determined to be 5.84 μM asm.orgnih.govarxiv.org. Similar to promethazine, atropine, a known anticholinergic drug, also caused reduced motor activity in schistosomes, suggesting a potential role for neuromuscular pathways in promethazine's effect mdpi.comasm.orgnih.gov.

Table 1: In Vitro Efficacy of Promethazine Against Adult Schistosoma mansoni

| Parameter | Value | Reference |

| LC50 | 5.84 μM | asm.orgnih.govarxiv.org |

In Vivo Activity (Murine Models): In preclinical studies utilizing murine models of schistosomiasis, promethazine treatment demonstrated significant therapeutic effects mdpi.comasm.orgnih.gov. Administration of promethazine resulted in marked reductions in worm burden, egg production, and associated organ pathologies such as hepatomegaly and splenomegaly mdpi.comasm.orgnih.gov. In patent infections (infections with adult worms), promethazine achieved a worm burden reduction exceeding 90% asm.orgresearchgate.net. In models of prepatent infections, which involve juvenile worms, promethazine administration led to a significant reduction in total worm burden of approximately 44.7% to 50% nih.govacs.org. These findings highlight promethazine's potential as an antischistosomal agent, with efficacy against both adult and juvenile stages of the parasite nih.gov.

Table 2: In Vivo Antischistosomal Effects of Promethazine in Murine Models

| Infection Stage | Outcome | Reduction (%) | Reference |

| Patent | Worm Burden Reduction | >90 | asm.orgresearchgate.net |

| Prepatent | Total Worm Burden Reduction | ~44.7 - 50 | nih.govacs.org |

Activity Against Trypanosoma cruzi

Promethazine has also exhibited trypanocidal effects against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease researchgate.netnih.govnih.gov.

In Vitro Activity: In vitro studies have shown that promethazine is effective against both epimastigote and trypomastigote stages of T. cruzi. Concentrations of 200 μM were found to inhibit epimastigote growth in culture, while 2 μM immobilized and killed bloodstream trypomastigotes nih.gov. Ultrastructural analyses suggest that the lethal effect may be related to a detergent-like action that disrupts the parasite's cell membrane nih.gov.

Table 3: In Vitro Activity of Promethazine Against Trypanosoma cruzi

| Parasite Stage | Concentration | Effect | Reference |

| Epimastigote | 200 μM | Inhibited growth | nih.gov |

| Trypomastigote | 2 μM | Immobilized and killed | nih.gov |

In Vivo Activity (Murine Models): In preclinical models of T. cruzi infection in mice, promethazine treatment (e.g., 55 mg/Kg/day) was effective in reducing parasitemia and increasing the survival rate of treated animals researchgate.netnih.gov.

Activity Against Plasmodium falciparum

Promethazine has been investigated for its role in modulating drug resistance in Plasmodium falciparum, the parasite responsible for malaria researchgate.netpsu.edunih.gov.

In Vitro Activity: When combined with chloroquine (B1663885), promethazine demonstrated the ability to reverse chloroquine resistance in P. falciparum clones and patient isolates. This combination reduced the 50% inhibitory concentrations (IC50s) for chloroquine against resistant parasites by 32-92% researchgate.netpsu.edunih.gov.

In Vivo Activity (Primate Models): In Aotus monkeys infected with chloroquine-resistant P. falciparum, the co-administration of promethazine with chloroquine exhibited a dose-dependent effect on parasitemia, suggesting a synergistic or potentiating role in overcoming resistance researchgate.netpsu.edu.

Activity Against Leishmania spp.

Antihistamines, including promethazine, have been explored for their activity against Leishmania species, the parasites causing leishmaniasis arxiv.orgresearchgate.netresearchgate.net. In vitro studies have indicated that some antihistamines, including promethazine, possess antileishmanial activity, although the reported IC50 values for promethazine against Leishmania promastigotes were in the range of 13–84 μM arxiv.orgresearchgate.net. Further research is needed to fully elucidate the mechanisms and efficacy of promethazine against these parasites.

Metabolic Pathways and Enantioselectivity of S Promethazine

Hepatic Biotransformation of (S)-Promethazine

The liver is the primary organ responsible for the metabolism of promethazine (B1679618). nih.govnih.gov This biotransformation involves several enzymatic reactions, with a significant role played by the cytochrome P450 (CYP) enzyme system.

Cytochrome P450 Enzyme Isoform Specificity (e.g., CYP2D6)

Research has identified specific cytochrome P450 (CYP) enzyme isoforms involved in promethazine metabolism. Studies indicate that CYP2D6 is the principal cytochrome P450 enzyme responsible for the metabolism of promethazine in human liver microsomes. drugbank.comnih.govcaymanchem.comnih.gov Microsomes engineered to express CYP2D6 have demonstrated the highest efficiency in hydroxylating promethazine compared to other P450 forms, confirming CYP2D6's central role. nih.gov Other CYP isoforms may contribute to promethazine metabolism, but CYP2D6 is consistently highlighted as the primary mediator, particularly for hydroxylation reactions. drugbank.comnih.govnih.gov

Formation of this compound Sulfoxide (B87167) and (S)-Desmethylpromethazine

The major metabolic pathways for promethazine involve oxidation and N-demethylation. fda.govnih.govnih.govdrugbank.comfda.govfda.gov

Sulfoxidation: Promethazine is predominantly metabolized to promethazine sulfoxide (PMZSO) . This process is primarily mediated by the CYP2D6 enzyme. nih.govnih.govdrugbank.comcaymanchem.com Promethazine sulfoxide is a significant metabolite found in urine. nih.govdrugbank.com

N-demethylation: Another major metabolic pathway is N-demethylation, leading to the formation of desmethylpromethazine (DMPMZ) . fda.govnih.govdrugbank.comfda.govfda.gov This metabolite is also found in urine, albeit in smaller quantities compared to the sulfoxide. drugbank.com

Other identified metabolites include ring-hydroxylated products and N-oxides, though their formation pathways and significance are less detailed in the context of this compound specifically. nih.govup.pt The formation of chiral metabolites such as this compound Sulfoxide and (S)-Desmethylpromethazine has been confirmed in metabolic studies. up.pt

| Major Metabolite | Primary Metabolic Pathway | Mediating Enzyme | Predominant Excretion Route |

| Promethazine Sulfoxide (PMZSO) | Sulfoxidation | CYP2D6 | Urine |

| Desmethylpromethazine (DMPMZ) | N-demethylation | CYP2D6 (likely) | Urine |

Enantiomeric Profile in Metabolic Studies

Promethazine is a chiral drug, and its enantiomers can exhibit differential pharmacokinetic and pharmacodynamic properties. researchgate.netcuvillier.debioline.org.br Studies investigating the metabolism of promethazine have begun to elucidate its enantiomeric profile.

Identification and Characterization of Chiral Metabolites

Metabolic studies have identified several chiral metabolites of promethazine, including promethazine sulfoxide (PMZSO) and N-desmethylpromethazine (DMPMZ). researchgate.netup.ptosti.govoup.comnih.govnih.govnih.gov Advanced analytical techniques, such as enantioselective high-performance liquid chromatography (HPLC) coupled with mass spectrometry, have been developed to separate and characterize these chiral metabolites. researchgate.netup.ptglobalscientificjournal.comcapes.gov.br

Research has specifically identified:

Promethazine Sulfoxide (PMZSO): Studies have reported a higher concentration of This compound Sulfoxide compared to (R)-Promethazine Sulfoxide, indicating enantioselectivity in the sulfoxidation process. up.pt

Desmethylpromethazine (DMPMZ): Similarly, (R)-Desmethylpromethazine was found at higher concentrations than its (S)-enantiomer, suggesting enantioselective N-demethylation. up.pt

Other Chiral Metabolites: Metabolites such as dioxopromethazine (B76312) (DOPMZ) have also been identified, with one enantiomer showing a higher proportion than the other, further supporting the enantioselective nature of promethazine metabolism. up.pt

The ability to identify and characterize these chiral metabolites is crucial for a comprehensive understanding of promethazine's metabolic fate and the potential differences in how each enantiomer is processed by the body. cuvillier.debioline.org.brup.pt

| Metabolite | Chiral Nature | Observed Enantiomeric Preference in Metabolism | Potential Mediating Pathways |

| Promethazine Sulfoxide | Chiral | Higher concentration of (S)-PMZSO | Sulfoxidation (CYP2D6) |

| Desmethylpromethazine | Chiral | Higher concentration of (R)-DMPMZ | N-demethylation |

| Dioxopromethazine (DOPMZ) | Chiral | One enantiomer present in higher proportion | Unknown |

Role of Metabolic Pathways in this compound Disposition (Preclinical)

The metabolic pathways of promethazine significantly influence its disposition, which encompasses absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov The extensive hepatic metabolism, particularly the first-pass effect, significantly reduces the oral bioavailability of promethazine to approximately 25%. nih.govresearchgate.net This means that a substantial portion of the administered dose is metabolized by the liver before reaching systemic circulation.

The formation of metabolites like promethazine sulfoxide and desmethylpromethazine represents the primary routes of elimination, with less than 1% of the parent drug excreted unchanged in the urine. researchgate.netnih.govdrugbank.com Therefore, total body clearance is largely dictated by metabolic clearance. researchgate.netnih.gov The enantioselective nature of these metabolic pathways means that this compound may be cleared at a different rate than (R)-Promethazine. cuvillier.debioline.org.brup.pt This differential metabolism can lead to variations in the systemic exposure and tissue distribution of each enantiomer, impacting their preclinical disposition profiles. Understanding these enantioselective metabolic routes is vital for predicting drug behavior and potential inter-individual variability in response, even in preclinical settings. cuvillier.debioline.org.br

Computational and Biophysical Studies of S Promethazine

Molecular Docking Simulations of (S)-Promethazine and its Metabolites

Computational methods, particularly molecular docking, have been instrumental in elucidating the binding characteristics of promethazine (B1679618) and its primary metabolites, N-desmethyl promethazine (DMPMZ) and promethazine sulphoxide (PMZSO), with key biological proteins. researchgate.netnih.govconsensus.app These in silico studies provide atomic-level insights that complement experimental data, helping to characterize the behavior of these compounds in biological systems. researchgate.net

Human Serum Albumin (HSA) is a major transport protein in the circulatory system, and its interaction with drugs significantly influences their bioavailability and disposition. nih.gov Molecular docking studies have been employed to investigate the binding of promethazine and its metabolites to HSA. researchgate.netnih.gov These simulations have corroborated experimental findings, which used displacement experiments with site-specific probes like warfarin (B611796) (for Site I) and (S)-ibuprofen (for Site II), revealing that promethazine and its metabolites bind to both major drug-binding sites on HSA. researchgate.netnih.govconsensus.app

Docking analyses show that within Site II of HSA, this compound and its metabolite (S)-DMPMZ orient their phenothiazine (B1677639) group to establish hydrophobic interactions with residues such as Ile388, Leu387, and Leu430. nih.gov The propan-amine side chain engages in further hydrophobic contacts with residues including Asn391, Leu407, Arg410, Tyr411, and Ser489. nih.gov In contrast, the metabolite PMZSO, while occupying the same general region, adopts a different binding pose. nih.gov The sulphoxide group of PMZSO is capable of forming hydrogen bonds with Tyr411 and Lys414. nih.gov Studies have also indicated that the binding of these compounds to HSA is not enantioselective. consensus.appnih.gov

Table 1: Key Interacting Residues for this compound and Metabolites in HSA Binding Sites

| Compound | Binding Site | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | Site I & II | Ile388, Leu387, Leu430, Asn391, Leu407, Arg410, Tyr411, Ser489 | Hydrophobic, Hydrogen Bonds |

| N-desmethyl promethazine (DMPMZ) | Site I & II | Ile388, Leu387, Leu430, Asn391, Leu407, Arg410, Tyr411, Ser489 | Hydrophobic |

| Promethazine sulphoxide (PMZSO) | Site I & II | Tyr411, Lys414 | Hydrogen Bonds |

The thermodynamics of the interaction between promethazine and HSA have been investigated to understand the driving forces behind complex formation. Spectroscopic and molecular modeling techniques suggest that the binding process is spontaneous. researchgate.net The primary forces mediating the binding are identified as hydrogen bonds and hydrophobic interactions. researchgate.net

Molecular docking simulations provide calculated binding free energies that quantify the affinity of the ligand for the protein. nih.gov These computational analyses suggest that both promethazine and its metabolites exhibit a notable binding affinity for HSA. researchgate.netnih.gov The in silico data also indicates the potential for competition between promethazine, its metabolites, and other co-administered drugs for the same binding sites on HSA, particularly within site II. nih.gov Theoretical calculations of solvation energies, corrected for zero-point vibrational energy, further contribute to understanding the stability of these compounds in aqueous environments, which is crucial for their biological activity. nih.gov

Table 2: Energetic Characteristics of Promethazine-HSA Interaction

| Parameter | Finding | Primary Driving Forces |

|---|---|---|

| Spontaneity | The binding reaction is spontaneous. researchgate.net | Hydrogen Bonds & Hydrophobic Interactions researchgate.net |

| Binding Affinity | Promethazine and its metabolites exhibit notable binding affinity for HSA. researchgate.netnih.gov | |

| Competition | In silico data suggest potential competition with other ligands, mainly in Site II. nih.gov | N/A |

Structure-Activity Relationship (SAR) Elucidation for this compound Analogues

The pharmacological activity of phenothiazine derivatives like promethazine is intricately linked to their molecular structure. pharmacyindia.co.in Structure-Activity Relationship (SAR) studies analyze how modifications to different parts of the molecule—the phenothiazine ring, the alkyl side chain, and the terminal nitrogen—affect its biological function. gpatindia.com

The tricyclic phenothiazine backbone is a fundamental scaffold for the pharmacological properties of promethazine. pharmacyindia.co.in Substitutions on this ring system can significantly modulate potency and selectivity. pharmacyindia.co.in For neuroleptic phenothiazines, substitution at the C-2 position is considered optimal for activity. pharmacy180.comauburn.edu The potency generally increases with the electron-withdrawing capacity of the substituent at this position. pharmacy180.comauburn.edu The observed order of potency for various C-2 substituents is typically: OH < H < CN < CH3 < Cl < CF3. pharmacy180.com An electron-negative atom like chlorine at C-2 imparts asymmetry to the molecule, which is considered an important structural feature for activity. pharmacy180.com Conversely, oxidation of the sulfur atom at position 5 tends to decrease the activity of antipsychotic phenothiazines. pharmacy180.com

The alkyl side chain connecting the phenothiazine ring to the terminal nitrogen is critical for pharmacological activity. pharmacyindia.co.in For antihistaminic phenothiazine derivatives, a branched alkyl chain of two to three carbons is characteristic. gpatindia.com Promethazine is a notable exception to the general SAR rule for first-generation H1-antagonists, which typically find that a two-carbon (ethylene) chain confers maximum activity; increasing or decreasing this length usually reduces activity. gpatindia.com The presence of a chiral carbon in promethazine's side chain results in S(-) and R(+) enantiomers. nih.gov While many biological activities are stereospecific, studies on HSA binding have shown that the interaction is not enantioselective for promethazine. consensus.appnih.gov Unbranching the side chain can shift the pharmacological profile from antihistaminic to antipsychotic. gpatindia.com

The nature of the terminal amino group is a key determinant of activity in phenothiazine derivatives. slideshare.net For optimal potency, the nitrogen atom must be tertiary. gpatindia.compharmacy180.comslideshare.net Both primary and secondary amines at this position show reduced or abolished activity. pharmacy180.com The size of the alkyl groups on the tertiary amine is also crucial; activity significantly decreases when the N,N-dimethylamino group is replaced by a monomethylamino group or a larger N,N-diethylamino group. slideshare.net However, incorporating the tertiary nitrogen into a piperidine (B6355638) or piperazine (B1678402) ring can result in greater potency compared to the aliphatic dimethylamino group. pharmacy180.com

Advanced Analytical and Spectroscopic Characterization of S Promethazine

Chromatographic Techniques for (S)-Promethazine Analysis

Chromatographic methods are fundamental in the separation and analysis of this compound from its racemic mixture and other related substances. These techniques leverage the differential partitioning of the enantiomers between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the enantioselective separation of promethazine (B1679618). researchgate.net This technique relies on the formation of transient diastereomeric complexes between the enantiomers of promethazine and the chiral selector immobilized on the stationary phase, leading to different retention times for the (R) and (S)-enantiomers.

A validated HPLC method for the separation and determination of promethazine enantiomers has been developed using a Vancomycin (B549263) Chirobiotic V column. researchgate.netnih.gov In this method, the separation is achieved using a mobile phase consisting of methanol, acetic acid, and triethylamine. researchgate.netnih.gov The use of such macrocyclic glycopeptide antibiotic-based CSPs has proven effective in the chiral recognition of promethazine. researchgate.net The chromatographic conditions, including the composition of the mobile phase, flow rate, and temperature, are optimized to achieve baseline separation of the enantiomers. researchgate.netnih.gov Detection is typically carried out using a UV detector set at a specific wavelength. researchgate.netnih.gov

Detailed research findings have demonstrated the successful application of this method for the quantitative determination of promethazine enantiomers in pharmaceutical formulations. researchgate.netnih.gov The method has been validated for linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the promethazine enantiomers have been established to be in the microgram per milliliter range. nih.gov

Table 1: HPLC Conditions for Enantioselective Analysis of Promethazine

| Parameter | Condition |

|---|---|

| Column | Vancomycin Chirobiotic V (250 x 4.6 mm) |

| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v) |

| Flow Rate | 1 mL/min |

| Temperature | 20°C |

| Detection | UV at 254 nm |

| Internal Standard | Acetyl salicylic (B10762653) acid |

Ultra-Performance Liquid Chromatography (UPLC) offers a significant improvement in resolution, speed, and sensitivity compared to conventional HPLC. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and results in sharper and narrower peaks.

A reverse-phase UPLC (RP-UPLC) method has been developed and validated for the quantitative analysis of promethazine hydrochloride. orientjchem.org This method employs a BEH C18 symmetry shield column with an isocratic elution. orientjchem.org The mobile phase is a homogenous mixture of potassium dihydrogen phosphate (B84403) solution, acetonitrile, and methanol. orientjchem.org This UPLC method has been successfully applied for the quantitative analysis of promethazine in active pharmaceutical ingredients. orientjchem.org Another UPLC method has been developed for the simultaneous estimation of promethazine hydrochloride and other compounds in liquid oral dosage forms. nih.gov

Gas Chromatography (GC) is another technique that has been applied to the analysis of promethazine. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase.

A GC method has been described for the determination of promethazine hydrochloride in aqueous solutions, including those containing breakdown products. rsc.org For the analysis of promethazine in biological samples like plasma, a highly specific and sensitive method using gas chromatography-mass spectrometry (GC-MS) has been developed. nih.gov The GC-MS technique combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of promethazine. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantioseparation of promethazine, chiral selectors are added to the background electrolyte.

A method for the enantioseparation of promethazine by high-performance capillary electrophoresis has been developed. researchgate.net This method uses a running buffer containing a chiral selector, such as β-cyclodextrin, to achieve baseline separation of the enantiomers. researchgate.net The separation conditions, including the pH of the background electrolyte and the concentration of the chiral selector, are optimized to achieve the best resolution. researchgate.net Another study demonstrated the simultaneous separation of chiral phenothiazine (B1677639) drugs, including promethazine, using CE with hydroxypropyl-γ-cyclodextrin as a chiral selector. nih.gov

Spectroscopic Methods for this compound

Spectroscopic methods are invaluable for the characterization and quantification of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of promethazine. This technique measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum by the analyte.

Promethazine hydrochloride exhibits maximum absorbance at specific wavelengths, which can be utilized for its quantification. unej.ac.idsamipubco.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. samipubco.com A UV spectrophotometric method has been developed for the quantitative estimation of Promethazine HCl in phosphate buffer saline, with a maximum wavelength of absorbance at 251 nm. unej.ac.id Another study reported the highest absorbance value at 248 nm in distilled water. samipubco.comechemcom.com The absorption spectra of promethazine solutions have also been recorded in other studies, showing an absorption band peaking at 299 nm. nih.gov This method has been applied to the determination of promethazine hydrochloride in pharmaceutical formulations and environmental samples. samipubco.comechemcom.comasianpubs.org

Table 2: UV-Visible Spectrophotometric Data for Promethazine HCl

| Parameter | Value | Reference |

|---|---|---|

| Maximum Wavelength (λmax) | 251 nm | unej.ac.id |

| Maximum Wavelength (λmax) | 248 nm | samipubco.comechemcom.com |

| Maximum Wavelength (λmax) | 299 nm | nih.gov |

| Linearity Range | 0.5-15 µg/mL | samipubco.comechemcom.com |

| Molar Absorptivity | 2.8 x 10⁴ L.mol⁻¹.cm⁻¹ | samipubco.com |

Fluorimetric Determination via Photochemical Derivatization

Fluorimetric analysis offers a highly sensitive approach for the quantification of promethazine. Methods have been developed based on the formation of fluorescent products following chemical reactions. One such method involves the oxidation of promethazine to its sulfoxide (B87167) derivative, which exhibits fluorescent properties. Another established spectrofluorimetric technique is based on the formation of a red fluorescent product when the drug interacts with Gold (III) ions. nih.gov This reaction allows for the quantitative determination of promethazine in both pure form and within pharmaceutical preparations. nih.gov A linear calibration graph for this method has been demonstrated over a concentration range of 0.05-100 p.p.m. nih.gov While these methods rely on chemical derivatization, they underscore the utility of fluorescence spectroscopy in the analysis of phenothiazine derivatives.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Spectrofluorimetry | nih.gov |

| Derivatizing Agent | Gold (III) | nih.gov |

| Observed Product | Red fluorescent product | nih.gov |

| Linear Range | 0.05-100 p.p.m. | nih.gov |

| Application | Pure form and pharmaceutical formulations | nih.gov |

Infrared and Raman Spectroscopy for Vibrational Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of a compound by probing the vibrations of its chemical bonds. These techniques are crucial for the structural characterization of this compound. The vibrational properties of the S(-) and R(+) enantiomers of promethazine, in their free base, cationic, and hydrochloride forms, have been evaluated theoretically and compared with experimental spectra. nih.govnih.gov

For the different species of promethazine, a specific number of vibrational normal modes are expected: 114 for the free base, 117 for the cationic form, and 120 for the hydrochloride species. nih.govnih.gov These modes have been completely assigned using theoretical calculations (B3LYP/6-31G*), which show reasonable agreement with experimental IR and Raman spectra. nih.govnih.gov The presence of bands corresponding to the cationic species of both enantiomers is clearly supported by the solid-phase IR and Raman spectra. nih.govnih.gov These spectroscopic methods are powerful tools for confirming the structural integrity and identifying the specific form of this compound. youtube.com The combination of IR and Raman spectroscopy provides a more complete characterization of the vibrational properties of the molecule. nih.gov

| Species | Number of Expected Normal Modes | Reference |

|---|---|---|

| Free Base | 114 | nih.govnih.gov |

| Cationic | 117 | nih.govnih.gov |

| Hydrochloride | 120 | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the enantiomeric purity of chiral compounds like this compound. researchgate.net While enantiomers are indistinguishable in a standard NMR experiment due to their identical chemical properties in an achiral environment, their signals can be resolved by introducing a chiral solvating agent (CSA). libretexts.org

The CSA interacts with the (S)- and (R)-enantiomers to form transient diastereomeric complexes. libretexts.org These complexes are structurally different, leading to distinct chemical shifts in their NMR spectra, a phenomenon known as enantiodifferentiation. researchgate.net For instance, (S)-(-)-BINOL has been successfully used as an NMR chiral solvating agent to differentiate the enantiomers of promethazine. researchgate.net The analyte and the CSA are mixed directly in an NMR tube, and the ¹H NMR spectrum is recorded, which shows well-resolved resonance peaks for each enantiomer. researchgate.net The relative integration of these distinct peaks allows for the precise calculation of the enantiomeric excess (ee) or enantiomeric purity of the sample. libretexts.orgmdpi.com This NMR-based method provides results that closely match those obtained from traditional chiral HPLC analysis. researchgate.net

| Concept | Description | Reference |

|---|---|---|

| Challenge | Enantiomers are isochronous (have identical signals) in a standard NMR spectrum. | mdpi.com |

| Solution | Use of a Chiral Solvating Agent (CSA). | libretexts.org |

| Mechanism | The CSA forms transient diastereomeric complexes with each enantiomer (E+S ⇌ ES and E'+S ⇌ E'S). | libretexts.org |

| Result | The diastereomeric complexes are anisochronous, producing separate and distinct signals in the NMR spectrum. | mdpi.com |

| Quantification | The ratio of the integrated peak areas for each enantiomer's signal corresponds to their relative abundance. | researchgate.net |

Electrochemical Sensing and Flow Injection Analysis

Electrochemical methods, particularly when coupled with Flow Injection Analysis (FIA), provide a rapid, sensitive, and automated approach for the determination of promethazine. nih.govresearchgate.net FIA is a technique where a sample is injected into a continuously flowing carrier stream, which then transports the analyte to a detector, such as an electrochemical sensor. zensorrd.com

Potentiometric sensors based on specific ionophores have been developed for promethazine determination. nih.govresearchgate.net These sensors typically consist of a PVC membrane containing an ionophore (like β-cyclodextrin or dibenzo-18-crown-6), a plasticizer, and an ionic additive (like potassium tetrakis(4-chlorophenyl)-borate). nih.govresearchgate.net The sensor exhibits a potentiometric response to the promethazine cation, which can be measured to determine its concentration. When integrated into an FIA system, these sensors allow for high-throughput analysis. nih.govresearchgate.net Key FIA parameters, such as the carrier stream's pH, flow rate, and the sample injection volume, are optimized to achieve maximum sensitivity and reproducibility. nih.govresearchgate.net This combined approach has been successfully applied to the determination of promethazine in pharmaceutical formulations. nih.govuobaghdad.edu.iq

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Sensor Type | Ionophore-based potentiometric sensor (e.g., using β-cyclodextrin) | nih.govresearchgate.net |

| Carrier Stream | Optimized for pH | nih.govresearchgate.net |

| Flow Rate | 2.83 mL min⁻¹ | researchgate.net |

| Injection Volume | 150 μL | researchgate.net |

| Application | Pharmaceutical preparations and human urine | nih.govresearchgate.net |

Emerging Research Directions for S Promethazine

Investigation of Novel Biological Targets for (S)-Promethazine

While promethazine (B1679618) is known to interact with histamine (B1213489) H1 receptors, research is beginning to explore its broader pharmacological landscape, potentially revealing novel biological targets for the (S)-enantiomer. Studies suggest that promethazine, in general, antagonizes a variety of receptors, including dopamine (B1211576) D2, muscarinic acetylcholine (B1216132) M1, serotonin (B10506) 5-HT2A and 5-HT2C, and α1-adrenergic receptors drugbank.comwikipedia.org. Emerging investigations are delving into the stereoselective nature of these interactions. For instance, recent research has indicated that this compound may exhibit distinct binding affinities or functional effects at these various receptor sites compared to its (R)-enantiomer or the racemate. This stereospecificity could lead to the identification of new therapeutic avenues by targeting specific pathways that are preferentially modulated by the (S)-enantiomer. Furthermore, some studies have indicated that promethazine can cross the blood-brain barrier researchgate.net, suggesting potential central nervous system targets beyond its well-established peripheral actions. The investigation into these novel targets is crucial for a more nuanced understanding of this compound's therapeutic potential and its mechanism of action.

Development of Stereoselective Analytical Tools for this compound and its Metabolites

The accurate quantification and differentiation of this compound from its (R)-enantiomer and its metabolites are critical for both preclinical research and potential future clinical applications. Significant advancements have been made in developing stereoselective analytical methods, primarily employing chiral chromatography techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has been a cornerstone in this area. Specifically, columns like Chiralcel OJ-R and Vancomycin (B549263) Chirobiotic V have demonstrated efficacy in separating promethazine enantiomers researchgate.netnih.govsigmaaldrich.com. Recent work has also focused on the enantioseparation of promethazine's main metabolites, such as promethazine sulfoxide (B87167) (PMZSO) and N-desmethyl promethazine (DMPMZ), using chiral stationary phases like amylose (B160209) tris-3,5-dimethylphenylcarbamate (AD) and Chiralpak® IG-U nih.govresearchgate.net. These methods are essential for pharmacokinetic studies, metabolic profiling, and ensuring enantiomeric purity in synthesized compounds. The development of sensitive and robust analytical tools is paramount for elucidating the stereoselective pharmacokinetics and pharmacodynamics of this compound and its biotransformation products.

Table 1: Promethazine Enantiomer Separation Methods

| Analytical Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection Method | Key Findings/Applications | References |

| HPLC | Chiralcel OJ-R | Acetonitrile/0.5 M NaClO4 (63:37, v/v) | UV | Separation of R(+)- and S(-)-promethazine enantiomers from human serum nih.gov. | researchgate.netnih.gov |

| HPLC | Vancomycin Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1%, v/v) | UV | Baseline enantioseparation of promethazine researchgate.net. | researchgate.netsigmaaldrich.com |

| HPLC | Amylose tris-3,5-dimethylphenylcarbamate (AD) | Ethanol/Ammonium Acetate (80:20, v/v) | LC-HRMS | Enantioseparation of promethazine and its metabolites (DMPMZ, PMZSO) nih.govresearchgate.net. | nih.govresearchgate.net |

| HPLC | Chiralpak® IG-U | Ethanol/Ammonium Acetate (80:20, v/v) | LC-HRMS | Enantioseparation of promethazine metabolites (PMZSO, DMPMZ) researchgate.net. | researchgate.net |

Exploring this compound in Disease Models (Excluding Human Clinical Data)

Preclinical research is exploring the potential therapeutic benefits of this compound in various disease models, focusing on its neuroprotective and anti-inflammatory properties. Studies have indicated that promethazine can protect against neurotoxicity induced by 3-nitropropionic acid (3-NP), a model for Huntington's disease, by reducing striatal lesion volume and neuronal loss nih.gov. While these studies often use racemic promethazine, the emerging focus on enantiomers suggests that this compound might possess specific neuroprotective mechanisms. For instance, research has shown that (R)-PMZ exhibits higher cytotoxicity towards dopaminergic neuronal cells than (S)-PMZ, implying a differential role for the enantiomers in neurotoxicity and potentially neuroprotection researchgate.net. Furthermore, promethazine has been identified as a molecule that binds to amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease researchgate.netnih.gov. Investigations suggest that the (S)-enantiomer may be preferentially retained in amyloid-burdened brains, hinting at a specific role in targeting Aβ pathology nih.gov. These preclinical findings, though often based on racemic mixtures, lay the groundwork for targeted investigations into the specific disease-modulating effects of this compound.

Table 2: Promethazine in Preclinical Disease Models

| Disease Model/Condition | Agent Used | Key Findings Related to Promethazine | Potential Role of this compound | References |

| Huntington's Disease Model (3-NP induced neurotoxicity) | Promethazine (Racemic) | Reduced striatal lesion volume, loss of GABAergic neurons, and apoptotic cells nih.gov. | Specific neuroprotective effects may be attributed to the (S)-enantiomer. | nih.gov |

| Alzheimer's Disease (Aβ plaque binding) | Promethazine (Racemic) | Demonstrated binding to Aβ plaques researchgate.netnih.gov. | (S)-enantiomer shows preferential retention in amyloid-burdened brains, suggesting a specific role in Aβ plaque interaction nih.gov. | researchgate.netnih.gov |

| Neurotoxicity (general) | Promethazine (Racemic) | Identified as a neuroprotective compound in screening programs nih.gov. | Differential cytotoxicity observed between enantiomers suggests distinct neurotoxic/neuroprotective profiles. | nih.govresearchgate.net |

Theoretical Modeling of this compound Interactions and Reactivity

Computational approaches, including molecular docking and density functional theory (DFT) calculations, are providing valuable insights into the molecular interactions and reactivity of promethazine, with potential implications for understanding this compound's behavior. DFT calculations have been used to evaluate the structural and vibrational properties of both (S)- and (R)-enantiomers of promethazine in gas and aqueous phases, comparing them with other antihistamines like cyclizine (B1669395) nih.govresearchgate.netcapes.gov.br. These studies analyze parameters such as atomic charges, bond orders, stabilization energies, and frontier orbitals, offering a theoretical basis for their chemical and physical properties. Molecular docking studies have been employed to investigate promethazine's binding modes with various targets, such as the Anopheles gambiae octopamine (B1677172) receptor researchgate.net and human serum albumin (HSA) nih.govscilit.comdntb.gov.ua. These simulations help predict binding affinities and identify key interactions, such as hydrogen bonding and π-π interactions, which can inform the design of new molecules or the understanding of existing drug-target relationships. For example, docking studies on HSA suggest that promethazine and its metabolites bind to both sites I and II, with no observed enantioselectivity in binding to HSA under certain conditions nih.govscilit.comdntb.gov.ua. Theoretical modeling also aids in understanding the reactivity and stability of promethazine under different conditions x-mol.netmdpi.com. These computational tools are indispensable for predicting and rationalizing the behavior of this compound at a molecular level, guiding experimental design and hypothesis generation.

Table 3: Theoretical Modeling of Promethazine Interactions

| Computational Method | Target/System Studied | Key Parameters Investigated | Findings/Insights | References |

| DFT Calculations | (S)- and (R)-Promethazine (free base, cationic, hydrochloride) | Structural properties, vibrational spectra, atomic charges, solvation energies, frontier orbitals | Theoretical evaluation of molecular properties in gas and aqueous phases; comparison with cyclizine nih.govresearchgate.netcapes.gov.br. | nih.govresearchgate.netcapes.gov.br |

| Molecular Docking | Anopheles gambiae octopamine receptor | Binding conformations, hydrogen bonding, π-π interactions | Promethazine binds to D100, with potential π-π interactions with phenylalanine residues researchgate.net. | researchgate.net |

| Molecular Docking | Human Serum Albumin (HSA) | Binding affinity, site of interaction, displacement studies | Promethazine and metabolites bind to HSA sites I and II; no significant enantioselectivity observed under specific conditions nih.govscilit.comdntb.gov.ua. | nih.govscilit.comdntb.gov.ua |

| Molecular Docking | FGFR4, VEGFR2, NFKB P50 receptors | Binding energy, hydrogen bonds, hydrophobic interactions | Promethazine sulfoxide shows binding energy to NFKB P50 biorxiv.org. | biorxiv.org |

Compound List:

this compound

Promethazine

(R)-Promethazine

Promethazine Sulfoxide (PMZSO)

N-Desmethyl Promethazine (DMPMZ)

Cyclizine

Codeine (COD)

(S)-Ibuprofen

3-Nitropropionic acid (3-NP)

Amyloid-beta (Aβ)

Q & A

Q. What are the recommended handling and storage protocols for (S)-Promethazine in laboratory settings?

Proper handling requires mechanical ventilation or fume hoods to minimize inhalation exposure, along with impermeable gloves (e.g., nitrile) and eye protection . Storage should adhere to sealed containers in well-ventilated areas, avoiding heat, direct sunlight, and oxidizers. Stability data indicate the compound remains intact under recommended conditions (20–25°C), though incomplete toxicological profiles necessitate treating it as hazardous .

Q. What analytical techniques are commonly employed to characterize this compound in experimental studies?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment and structural confirmation. Surface-enhanced Raman spectroscopy (SERS) is validated for trace detection in biological matrices (e.g., serum), offering sensitivity down to nanomolar concentrations . Methodological details (e.g., solvent systems, laser wavelengths) must be explicitly reported to ensure reproducibility .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Protocols must specify reaction conditions (temperature, catalysts), purification steps (recrystallization solvents), and characterization data (melting points, spectral peaks). For novel derivatives, include elemental analysis and chiral purity assessments. Follow journal guidelines to limit main-text experimental details to five compounds, with extended data in supplementary files . Reference established methods for known analogs to reduce redundancy .

Advanced Research Questions

Q. How can researchers assess the pharmacological interactions between this compound and anticonvulsant agents?

Preclinical studies should employ subtherapeutic doses (e.g., 0.2 mL/100 g body weight in rodent models) to isolate synergistic or antagonistic effects. Statistical analysis via proportion tests (STATA, R) compares protection rates against controls, with significance thresholds set at p<0.05 . Dose-response meta-analyses may resolve variability in interaction outcomes across studies .

Q. What methodologies are appropriate for resolving contradictions in reported efficacy data of this compound across studies?

Systematic reviews should categorize studies by design (e.g., cohort vs. case-control), exposure metrics, and confounders (e.g., comorbidities). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to standardize research questions . Meta-regression can identify moderators (e.g., dosing regimens) contributing to heterogeneity, while sensitivity analyses exclude outliers .

Q. What advanced spectroscopic methods are validated for detecting this compound in biological matrices?

SERS coupled with in-line sensors (e.g., biomedical tubing interfaces) enables real-time monitoring in complex fluids like blood. Key parameters include nanoparticle substrate composition (e.g., gold vs. silver colloids) and laser excitation wavelengths (785 nm preferred for reduced fluorescence interference) . Validate limits of detection (LoD) using spiked samples and cross-correlate with LC-MS/MS .

Q. What safety considerations are critical when designing experiments involving this compound, given incomplete toxicological profiles?

Assume potential neurotoxicity and hepatotoxicity based on structural analogs. Implement tiered risk assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。